molecular formula C12H20ClNO2 B13413976 STP-d6 Hydrochloride

STP-d6 Hydrochloride

Cat. No.: B13413976
M. Wt: 251.78 g/mol
InChI Key: IPIMRNFGYPQKAM-SKCUOGQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STP-d6 Hydrochloride is a deuterated form of 2,5-Dimethoxy-4-methylamphetamine, a psychedelic compound. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the compound. It is primarily utilized in research settings to understand its effects and behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STP-d6 Hydrochloride involves the incorporation of deuterium atoms into the 2,5-Dimethoxy-4-methylamphetamine structure. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms. The final product is then converted to its hydrochloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

STP-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amphetamines and their corresponding quinones and amines .

Scientific Research Applications

STP-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used to study reaction mechanisms and pathways.

    Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.

    Industry: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of STP-d6 Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, leading to altered neurotransmission and psychedelic effects. The deuterium labeling allows researchers to track its metabolic pathways and understand its pharmacokinetics in detail .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): The non-deuterated form of STP-d6 Hydrochloride.

    2,5-Dimethoxy-4-ethylamphetamine (DOET): Another psychedelic amphetamine with similar effects.

    2,5-Dimethoxy-4-bromoamphetamine (DOB): A brominated analog with potent psychedelic properties

Uniqueness

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C12H20ClNO2

Molecular Weight

251.78 g/mol

IUPAC Name

1-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3;/h5,7,9H,6,13H2,1-4H3;1H/i3D3,4D3;

InChI Key

IPIMRNFGYPQKAM-SKCUOGQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])CC(C)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(C)N)OC.Cl

Origin of Product

United States

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